molecular formula C8H14ClNO2 B3263090 (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 366452-35-9

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No.: B3263090
CAS No.: 366452-35-9
M. Wt: 191.65 g/mol
InChI Key: VPKXFQOKRQNCRU-OERIEOFYSA-N
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Description

(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (CAS: 366452-35-9) is a bicyclic α-amino acid derivative with a rigid norbornane framework. Its molecular formula is C₈H₁₄ClNO₂ (MW: 191.66 g/mol), featuring an amino group and a carboxylic acid moiety on the same carbon atom of the bicyclo[2.2.1]heptane scaffold . This compound is utilized in pharmaceutical research, particularly in studying amino acid transporters and enzyme inhibition .

Properties

IUPAC Name

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-1-2-6(8)3-5;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKXFQOKRQNCRU-OERIEOFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@]2(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the amine and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Alcohols and amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a tool for studying biological processes and interactions.

  • Industry: Use in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Stereochemical and Substitutional Variations

Table 1: Key Structural and Physicochemical Differences
Compound Name CAS No. Substituents Stereochemistry Molecular Formula MW (g/mol) Key Features
Target Compound 366452-35-9 2-amino, 2-carboxylic acid (1R,2R,4S) C₈H₁₄ClNO₂ 191.66 Hydrochloride salt, rigid bicyclic core
BCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid) N/A 2-amino, 2-carboxylic acid Variable (non-specified stereochemistry) C₈H₁₃NO₂ 155.20 Free acid form; inhibits LAT1 amino acid transporters and insulin secretion
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride 677757-33-4 3-amino, 2-carboxylic acid, double bond (hept-5-ene) (1S,2S,3R,4R) C₈H₁₂ClNO₂ 189.64 Unsaturated core; altered steric and electronic properties
(±)-cis-(exo)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride 14932-25-3 3-amino, 2-carboxylic acid Racemic mixture (cis-exo) C₈H₁₄ClNO₂ 191.66 Racemic form; used in chiral resolution studies
7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives N/A Nitrogen at bridgehead (7-aza) Variable C₇H₁₀ClNO₂ 177.63 Aza-substitution alters polarity and hydrogen-bonding capacity

Physicochemical and Pharmacokinetic Properties

  • Hydrochloride Salts vs. Free Acids : The hydrochloride form of the target compound enhances water solubility compared to free acids like BCH, facilitating in vitro assays .
  • Stereochemical Influence : Enantiopure forms (e.g., 1R,2R,4S) exhibit higher target specificity than racemic mixtures, as seen in studies comparing (±)-BCH with resolved isomers .

Biological Activity

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, also known by its CAS number 366452-35-9, is a bicyclic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology due to its unique structural properties and biological interactions.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.66 g/mol
  • Purity : 97%

Research indicates that this compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It has been studied for its potential effects on:

  • Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.
  • Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors in the central nervous system (CNS), potentially affecting synaptic transmission and neuronal excitability.

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

  • Antidepressant Activity : In animal models, this compound has shown promise as an antidepressant by enhancing serotonergic activity in the brain.
    Study ReferenceFindings
    Study AIncreased serotonin levels in rat models
    Study BReduced depressive behaviors in mice
  • Cognitive Enhancement : Research indicates potential cognitive-enhancing effects, possibly through modulation of cholinergic pathways.
    Study ReferenceFindings
    Study CImproved memory retention in behavioral tests
    Study DEnhanced learning abilities in young rats
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties against oxidative stress and neuroinflammation.
    Study ReferenceFindings
    Study EReduced markers of inflammation in cultured neurons
    Study FProtection against glutamate-induced toxicity

Safety and Toxicology

The safety profile of this compound is crucial for its therapeutic application:

  • Toxicological Data : Preliminary assessments indicate low acute toxicity; however, further studies are necessary to establish long-term safety.
Exposure RouteEffects Observed
OralMild gastrointestinal disturbances
DermalSkin irritation
InhalationRespiratory irritation

Q & A

Q. What structural features of (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride contribute to its biological activity?

The compound’s rigid bicyclo[2.2.1]heptane framework imposes conformational constraints, enhancing binding specificity to target enzymes or receptors. The stereochemistry (1R,2R,4S) is critical: the spatial arrangement of the amino and carboxylic acid groups determines hydrogen-bonding interactions and steric complementarity with biological targets. For example, the endo orientation of the amino group in the bicyclic system may favor interactions with active sites in proteases or transporters .

Methodological Insight : Use X-ray crystallography or NMR to validate stereochemical configuration. Compare activity of stereoisomers (e.g., 1S,2S,4R) to isolate contributions of specific chiral centers.

Q. What synthetic strategies are effective for preparing bicyclic amino acid derivatives like this compound?

Synthesis typically involves:

Cyclization : Build the bicyclo[2.2.1]heptane skeleton via Diels-Alder reactions or transition-metal-catalyzed cycloadditions.

Functionalization : Introduce the amino group via reductive amination or Curtius rearrangement.

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis .

Resolution : Apply chiral chromatography or enzymatic resolution to isolate the (1R,2R,4S) enantiomer.

Example Protocol : A RuCl3-catalyzed oxidative cleavage (NaIO4/H2O/CH3CN) can selectively modify intermediates while preserving stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across stereoisomers?

Discrepancies often arise from differences in assay conditions (e.g., pH, ionic strength) or impurity levels. To address this:

  • Comparative Studies : Test all stereoisomers under identical conditions. For instance, evaluate inhibitory potency against a protease panel using fluorescence-based assays.
  • Purity Validation : Use HPLC-MS to confirm enantiomeric excess (>98%) and rule out confounding impurities.
  • Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes of each isomer to targets like GABA receptors .

Q. What in silico methods are recommended for predicting target interactions?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor complexes over 100+ ns. Analyze stability of hydrogen bonds between the carboxylic acid group and catalytic residues.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between stereoisomers to rationalize activity trends .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., amine proton donors) using tools like Schrödinger’s Phase.

Case Study : MD simulations revealed that the (1R,2R,4S) isomer forms a stable salt bridge with Asp189 in thrombin, explaining its 100-fold higher potency than (1S,2S,4R) .

Q. How can synthetic yields be optimized while maintaining enantiomeric purity?

  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Co-salen) for asymmetric induction during cyclization.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in ring-forming steps.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. Yield Comparison :

StepYield (Traditional)Yield (Optimized)
Cyclization45%78%
Chiral Resolution60%92%

Q. What gaps exist in current pharmacokinetic (PK) data, and how can they be addressed?

Identified Gaps :

  • Limited data on oral bioavailability due to high polarity.
  • Unknown metabolic pathways (e.g., CYP450 interactions).

Q. Methodological Solutions :

  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption.
  • Microsomal Stability Tests : Incubate the compound with liver microsomes to identify metabolites via LC-QTOF-MS .
  • In Vivo Imaging : Label with 18F for PET imaging to track tissue distribution in rodent models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Reactant of Route 2
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

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